1-(1-methanesulfonylcyclopropyl)ethan-1-ol
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Overview
Description
1-(1-methanesulfonylcyclopropyl)ethan-1-ol is a compound with a molecular formula of C6H12O3S and a molecular weight of 164.22 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is also referred to as Mosapride, a selective 5-HT4 receptor agonist.
Preparation Methods
The synthesis of 1-(1-methanesulfonylcyclopropyl)ethan-1-ol involves several steps. One common synthetic route includes the reaction of cyclopropyl methyl ketone with methanesulfonyl chloride in the presence of a base to form 1-(1-(Methylsulfonyl)cyclopropyl)ethan-1-one. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and other advanced technologies to ensure high yield and purity .
Chemical Reactions Analysis
1-(1-methanesulfonylcyclopropyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(1-(Methylsulfonyl)cyclopropyl)ethan-1-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield cyclopropyl methyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the methylsulfonyl group is replaced by other nucleophiles, such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon . Major products formed from these reactions include 1-(1-(Methylsulfonyl)cyclopropyl)ethan-1-one, cyclopropyl methyl alcohol, and various substituted derivatives .
Scientific Research Applications
1-(1-methanesulfonylcyclopropyl)ethan-1-ol has numerous scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its effects on biological systems, particularly its role as a selective 5-HT4 receptor agonist.
Medicine: It has potential therapeutic applications, including its use as a small molecule inhibitor targeting histone deacetylases (HDACs) for cancer treatment.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(1-methanesulfonylcyclopropyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. As a selective 5-HT4 receptor agonist, it binds to and activates these receptors, leading to increased levels of cyclic AMP (cAMP) and subsequent activation of downstream signaling pathways. This activation can result in various physiological effects, including enhanced gastrointestinal motility and potential anti-cancer effects through HDAC inhibition.
Comparison with Similar Compounds
1-(1-methanesulfonylcyclopropyl)ethan-1-ol can be compared with other similar compounds, such as:
Mosapride: Another selective 5-HT4 receptor agonist with similar pharmacological properties.
Mocetinostat: A small molecule inhibitor targeting HDACs, used in cancer research.
Cyclopropyl methyl ketone: A precursor in the synthesis of this compound.
The uniqueness of this compound lies in its dual role as both a 5-HT4 receptor agonist and an HDAC inhibitor, making it a versatile compound for various research and therapeutic applications.
Properties
IUPAC Name |
1-(1-methylsulfonylcyclopropyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c1-5(7)6(3-4-6)10(2,8)9/h5,7H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMLHLBMMYWDDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)S(=O)(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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